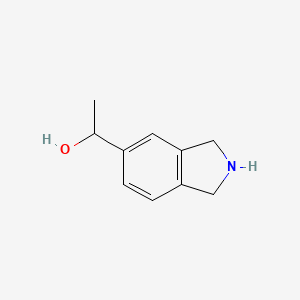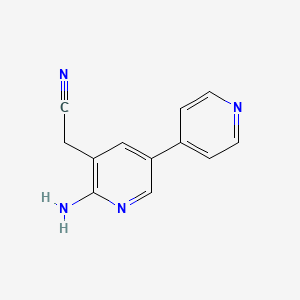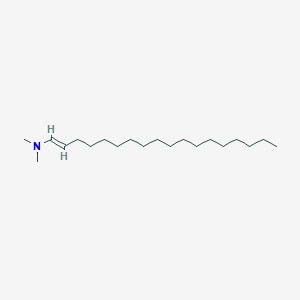
(E)-N,N-dimethyloctadec-1-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyloctadecenylamine: is an organic compound with the molecular formula C20H41N . It is also known by its IUPAC name, N,N-dimethyloctadecenylamine . This compound is a mono-constituent substance and is primarily used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethyloctadecenylamine can be synthesized through the reaction of octadecenylamine with dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures (around 100-150°C) for several hours .
Industrial Production Methods: In industrial settings, N,N-Dimethyloctadecenylamine is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyloctadecenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding oxides.
Reduction: It can be reduced using reducing agents like to form primary amines.
Substitution: N,N-Dimethyloctadecenylamine can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyloctadecenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of N,N-Dimethyloctadecenylamine involves its interaction with cell membranes and proteins. It can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyloctadecylamine
- N,N-Dimethyloleylamine
- Octadecen-1-amine, N,N-dimethyl
Comparison: N,N-Dimethyloctadecenylamine is unique due to its specific structure and properties. Compared to similar compounds, it has a distinct double bond in the octadecenyl chain, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific interactions with cell membranes or proteins are required .
Eigenschaften
Molekularformel |
C20H41N |
|---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
(E)-N,N-dimethyloctadec-1-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h19-20H,4-18H2,1-3H3/b20-19+ |
InChI-Schlüssel |
HPKDERDMYRXMGT-FMQUCBEESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C/N(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



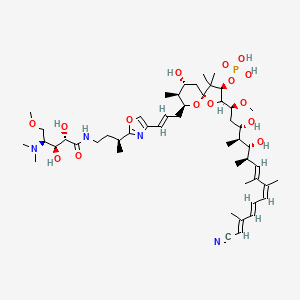
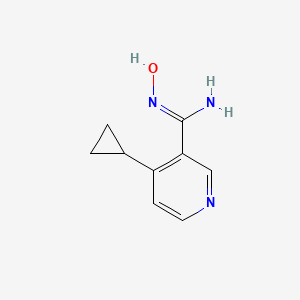
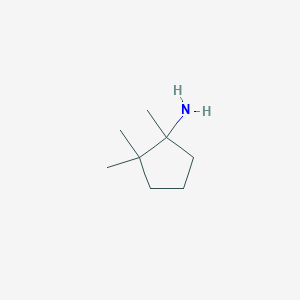
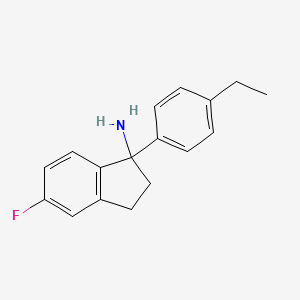
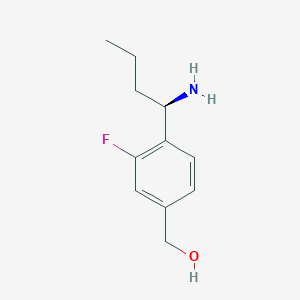

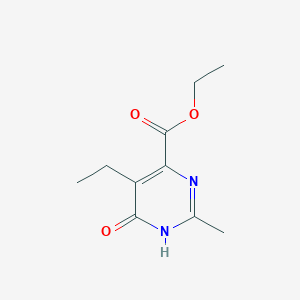
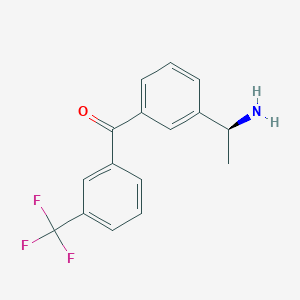
![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
